Cas no 1553616-26-4 (2-(2,6-dimethylphenyl)ethanethioamide)

2-(2,6-Dimethylphenyl)ethanethioamide is a thioamide derivative characterized by its aromatic dimethylphenyl substituent, which enhances its stability and reactivity in synthetic applications. This compound is particularly valuable in organic synthesis and pharmaceutical research, where it serves as a versatile intermediate for constructing heterocyclic frameworks or modifying bioactive molecules. The presence of the thioamide group allows for selective transformations, including cyclizations and nucleophilic substitutions, while the steric influence of the 2,6-dimethylphenyl moiety can direct regioselectivity in reactions. Its well-defined structure and consistent purity make it a reliable reagent for advanced chemical synthesis.
2-(2,6-dimethylphenyl)ethanethioamide structure
1553616-26-4 structure
Product name:2-(2,6-dimethylphenyl)ethanethioamide
CAS No:1553616-26-4
MF:C10H13NS
MW:179.2819211483
CID:6309491
PubChem ID:81921528

2-(2,6-dimethylphenyl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-dimethylphenyl)ethanethioamide
    • AKOS020903705
    • EN300-1844420
    • 1553616-26-4
    • Inchi: 1S/C10H13NS/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)
    • InChI Key: OHEKHUCEWOOUKQ-UHFFFAOYSA-N
    • SMILES: S=C(CC1C(C)=CC=CC=1C)N

Computed Properties

  • Exact Mass: 179.07687059g/mol
  • Monoisotopic Mass: 179.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.1Ų

2-(2,6-dimethylphenyl)ethanethioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844420-0.1g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
0.1g
$490.0 2023-09-19
Enamine
EN300-1844420-1.0g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
1g
$986.0 2023-06-02
Enamine
EN300-1844420-10.0g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
10g
$4236.0 2023-06-02
Enamine
EN300-1844420-5g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
5g
$1614.0 2023-09-19
Enamine
EN300-1844420-5.0g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
5g
$2858.0 2023-06-02
Enamine
EN300-1844420-0.5g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
0.5g
$535.0 2023-09-19
Enamine
EN300-1844420-0.05g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
0.05g
$468.0 2023-09-19
Enamine
EN300-1844420-0.25g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
0.25g
$513.0 2023-09-19
Enamine
EN300-1844420-10g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
10g
$2393.0 2023-09-19
Enamine
EN300-1844420-2.5g
2-(2,6-dimethylphenyl)ethanethioamide
1553616-26-4
2.5g
$1089.0 2023-09-19

Additional information on 2-(2,6-dimethylphenyl)ethanethioamide

Introduction to 2-(2,6-dimethylphenyl)ethanethioamide (CAS No. 1553616-26-4)

2-(2,6-dimethylphenyl)ethanethioamide, identified by the Chemical Abstracts Service Number (CAS No.) 1553616-26-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of thioamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly its aromatic ring system and thioamide functional group, make it a candidate for further exploration in drug discovery and synthetic chemistry.

The molecular structure of 2-(2,6-dimethylphenyl)ethanethioamide consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions, linked to an ethanethioamide moiety. This configuration imparts unique electronic and steric properties to the compound, which can influence its interactions with biological targets. The presence of the thioamide group (-CSNH₂) is particularly significant, as it is a common pharmacophore in many bioactive molecules. Thioamides have been widely studied for their role in modulating enzyme activity, receptor binding, and other cellular processes.

In recent years, there has been a growing interest in thioamide derivatives due to their potential therapeutic benefits. Research has demonstrated that modifications in the structure of thioamides can lead to significant changes in their biological activity. For instance, studies have shown that certain thioamide compounds exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making them promising candidates for the development of anti-inflammatory drugs.

One of the key areas where 2-(2,6-dimethylphenyl)ethanethioamide shows promise is in the development of novel therapeutic agents. The combination of the aromatic ring system and the thioamide group provides a framework that can be further modified to enhance specific biological activities. Researchers have been exploring various synthetic strategies to derivatize this compound, aiming to optimize its pharmacokinetic properties and target specificity. These efforts include introducing additional functional groups or altering the substitution pattern on the aromatic ring.

Moreover, computational studies have been instrumental in understanding the behavior of 2-(2,6-dimethylphenyl)ethanethioamide at both molecular and cellular levels. Molecular docking simulations have been used to predict how this compound might interact with different biological targets. These studies have provided valuable insights into its potential mechanisms of action and have guided the design of more effective derivatives.

The synthesis of 2-(2,6-dimethylphenyl)ethanethioamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to introduce the thioamide group. Advances in synthetic methodologies have enabled chemists to produce this compound with greater efficiency and precision, facilitating further research into its applications.

In addition to its pharmaceutical potential, 2-(2,6-dimethylphenyl)ethanethioamide has also been investigated for its role in materials science. The unique electronic properties of its structure make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). These applications leverage the compound's ability to conduct electricity while maintaining stability under various conditions.

The environmental impact of 2-(2,6-dimethylphenyl)ethanethioamide is another area of consideration. As with many chemical compounds, its persistence and biodegradability are important factors to evaluate. Research has been conducted to assess how this compound behaves in different environmental matrices and whether it poses any risks to ecosystems. Such studies are crucial for ensuring that its use does not lead to unintended consequences.

Future directions in the study of 2-(2,6-dimethylphenyl)ethanethioamide include exploring its potential as an intermediate in more complex synthetic pathways. By integrating this compound into larger molecular frameworks, scientists may uncover novel structures with enhanced biological activities. Additionally, investigating its behavior in vivo will provide critical data on its efficacy and safety profile before it can be considered for clinical applications.

In conclusion,2-(2,6-dimethylphenyl)ethanethioamide (CAS No. 1553616-26-4) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for further research and development, making it a valuable asset in both academic and industrial settings.

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